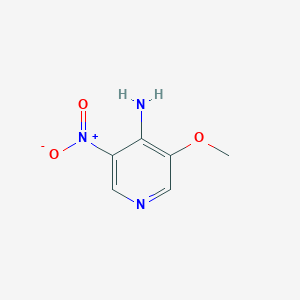

3-Methoxy-5-nitropyridin-4-amine

Description

Overview of Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast number of biologically active compounds and functional materials. nih.govnih.govchemijournal.com Its unique electronic properties, including its basicity and polarity arising from the nitrogen atom, distinguish it from its carbocyclic analog, benzene. nih.gov Pyridine and its derivatives are integral to numerous natural products like nicotine (B1678760) and niacin, and they form the core of many pharmaceutical agents. nih.gov In fact, as of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety. nih.gov The versatility of the pyridine scaffold allows for extensive functionalization, making it a privileged structure in drug discovery and a crucial component in the development of catalysts, dyes, and agrochemicals. nih.govnih.gov

The presence of the nitrogen atom in the pyridine ring influences its reactivity. It is more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, compared to electrophilic substitution, which typically occurs at the C-3 position under more strenuous conditions. nih.gov This reactivity profile, coupled with its ability to improve water solubility in pharmaceutical molecules, underscores the importance of pyridine derivatives in modern chemical research. nih.gov

Importance of Nitropyridine Derivatives as Versatile Synthetic Precursors

Among the various substituted pyridines, nitropyridines stand out as exceptionally versatile intermediates in organic synthesis. nih.govnih.gov The introduction of a nitro group, a strong electron-withdrawing entity, significantly alters the charge distribution and reactivity of the pyridine ring. chempanda.com This modification facilitates a range of chemical transformations, making nitropyridines valuable precursors for constructing more complex heterocyclic systems with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.govnih.gov

The nitro group itself can be readily transformed into other functional groups. For instance, it can be reduced to an amino group, which then serves as a handle for further synthetic manipulations. This versatility allows chemists to access a wide array of substituted pyridines that would be difficult to synthesize directly. researchgate.net Consequently, nitropyridines are employed in the synthesis of a broad spectrum of molecules, from pharmaceuticals and agrochemicals to dyes and materials with specific optical properties. nih.govnbinno.comnih.gov

Positional Isomerism and the Influence of Substituent Effects in Substituted Pyridines

The specific placement of substituents on the pyridine ring, known as positional isomerism, has a profound impact on the molecule's physical and chemical properties. nih.gov The electronic effects of these substituents, whether electron-donating or electron-withdrawing, modulate the reactivity and selectivity of subsequent reactions. nih.gov

For example, in electrophilic aromatic substitution, the position of attack is highly dependent on the nature and location of existing substituents. quora.com The inherent electronic nature of the pyridine ring directs electrophiles to the 3-position. nih.gov However, the presence of other groups can either reinforce or counteract this directing effect. Similarly, in nucleophilic substitution reactions, the positions activated for attack are influenced by the electronic character of the substituents. nih.gov Understanding these substituent effects is crucial for rationally designing synthetic routes to target specific isomers of polysubstituted pyridines. nih.gov The interplay of steric and electronic factors also plays a significant role in determining the outcome of chemical transformations. princeton.edu

Research Scope and Objectives Pertaining to 3-Methoxy-5-nitropyridin-4-amine

This article will provide a focused analysis of the chemical compound This compound . The primary objective is to delineate its chemical properties and explore its potential as a synthetic intermediate. This will involve an examination of its constituent functional groups—the methoxy (B1213986), nitro, and amine groups—and their influence on the reactivity of the pyridine core.

The synthesis of this specific molecule and its characteristic reactions will be discussed, highlighting its utility in constructing more complex molecular architectures. The information presented aims to be a valuable resource for researchers in organic and medicinal chemistry who are interested in the applications of substituted nitropyridines.

Chemical and Physical Properties of this compound

The properties of this compound are presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₇N₃O₃ |

| Molecular Weight | 169.14 g/mol |

| CAS Number | 127356-39-2 |

Table 1: Physicochemical properties of this compound.

Synthesis and Reactions

The synthesis of this compound and its derivatives often involves multi-step processes starting from simpler pyridine compounds. The introduction of the nitro, methoxy, and amino groups requires careful selection of reagents and reaction conditions to achieve the desired regiochemistry.

For instance, the synthesis of related aminonitropyridines can be achieved through methods like the nitration of aminopyridines or the amination of nitropyridines. nbinno.com The synthesis of 3-nitro-4-aminopyridine, a structurally related compound, can be accomplished by reacting 4-ethoxy-3-nitropyridine (B157411) hydrochloride with ammonium (B1175870) acetate (B1210297). prepchem.com The synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) is achieved through the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide (B1231860). google.com

The reactivity of this compound is dictated by the interplay of its functional groups. The nitro group can undergo reduction to an amine, providing a route to diamino-methoxypyridine derivatives. The amino group can participate in various coupling reactions, and the methoxy group can potentially be cleaved to a hydroxyl group. The nitro group can also be the subject of nucleophilic substitution reactions.

Applications in Research

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its trifunctional nature allows for diverse chemical modifications, making it a useful building block for creating libraries of compounds for biological screening. The presence of the nitro group suggests potential applications in the development of compounds with antimicrobial or anticancer properties, as these activities are often associated with nitropyridine derivatives. nih.gov Furthermore, its structure makes it a candidate for investigation in the development of dyes and other industrial chemicals.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-5-3-8-2-4(6(5)7)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMJYKJWWPPVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563739 | |

| Record name | 3-Methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127356-39-2 | |

| Record name | 3-Methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 5 Nitropyridin 4 Amine and Its Precursors

Strategies for Nitration of Pyridine (B92270) Ring Systems

The introduction of a nitro group onto a pyridine ring is a crucial step in the synthesis of many pyridine-containing compounds. However, due to the electron-deficient nature of the pyridine ring, this transformation presents unique challenges. pearson.com

Direct Nitration Approaches

Direct nitration of pyridine is generally a sluggish and low-yielding reaction. wikipedia.orgquora.com The electron-withdrawing nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution, making it less reactive than benzene. wikipedia.org This inherent lack of reactivity necessitates harsh reaction conditions, which can lead to undesirable side reactions and low yields. youtube.com

Several methods have been developed to overcome these challenges. One approach involves the use of strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, often at elevated temperatures. youtube.comgoogle.com For instance, the nitration of 2,6-dichloropyridine (B45657) can be achieved using a mixture of concentrated sulfuric acid and nitric acid at temperatures between 100-105°C. google.com Another powerful nitrating agent is nitronium tetrafluoroborate (B81430) (NO₂BF₄), which can be used to nitrate (B79036) pyridine derivatives where the nitrogen atom is sterically or electronically shielded. wikipedia.org A less aggressive, alternative reagent is nitro-saccharin, which, in the presence of a Lewis acid, can also effect the nitration of certain pyridines. youtube.com

A notable method for the synthesis of 3-nitropyridine (B142982) involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.noresearchgate.net This procedure, known as Bakke's procedure, has been shown to be applicable for producing 3-nitropyridine in good yields. researchgate.net The mechanism is believed to involve the formation of an N-nitropyridinium ion, which then undergoes a wikipedia.orgyoutube.com sigmatropic shift of the nitro group to the 3-position. researchgate.net

| Nitrating Agent | Substrate Example | Conditions | Product | Yield | Reference |

| HNO₃/H₂SO₄ | 2,6-Dichloropyridine | 100-105°C, 5 hrs | 2,6-Dichloro-3-nitropyridine | 75.38% | google.com |

| N₂O₅, then NaHSO₃ | Pyridine | Organic solvent, then aqueous NaHSO₃ | 3-Nitropyridine | 77% | researchgate.net |

| Nitro-saccharin/Lewis Acid | Pyridine derivative | - | Nitrated pyridine | - | youtube.com |

Regioselective Nitration Considerations in Pyridine Synthesis

The position of the incoming nitro group on the pyridine ring is a critical aspect of the synthesis. Electrophilic substitution on pyridine typically occurs at the 3-position, which is the most electron-rich carbon atom. wikipedia.org However, the regioselectivity can be influenced by the presence of other substituents on the ring.

For instance, in the case of substituted pyridines, the directing effects of the existing groups must be considered. Electron-donating groups can activate the ring and direct the incoming electrophile to specific positions. Conversely, electron-withdrawing groups further deactivate the ring but can also influence the position of nitration.

A strategy to achieve specific regioselectivity is to use a "dearomatization-rearomatization" approach. This involves converting the pyridine into a non-aromatic intermediate, performing the desired substitution, and then restoring the aromaticity. A practical protocol for the highly regioselective meta-nitration of pyridines utilizes this strategy, employing oxazino pyridine intermediates. acs.org

Furthermore, the choice of nitrating agent can also dictate the regioselectivity. While classic nitration with KNO₃−H₂SO₄ on certain tricyclic systems leads to nitration on an adjacent phenyl ring, using tetrabutylammonium (B224687) nitrate−trifluoroacetic anhydride (B1165640) (TBAN−TFAA) results in exclusive nitration at the 3-position of the pyridine ring. acs.org

Introduction of the Methoxy (B1213986) Group via Nucleophilic Aromatic Substitution (SNAr) Reactions on Nitropyridines

The introduction of a methoxy group onto a nitropyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, often a halide, by a nucleophile, in this case, the methoxide (B1231860) ion. wikipedia.org

Mechanistic and Kinetic Investigations of SNAr Processes on Pyridine Scaffolds

The SNAr mechanism proceeds via an addition-elimination pathway. pearson.comyoutube.com The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgpearson.com The negative charge of this intermediate is delocalized, particularly by electron-withdrawing groups like the nitro group. wikipedia.orglibretexts.org The leaving group then departs, restoring the aromaticity of the ring. youtube.com

Kinetic studies of SNAr reactions on nitropyridines, such as the reaction of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, have shown that the reaction proceeds through a mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net The reactivity of the pyridine ring is significantly enhanced by the presence of electron-withdrawing groups. numberanalytics.com Computational studies using Density Functional Theory (DFT) have confirmed that the carbon at the 2-position is the most electrophilic center in these molecules. researchgate.net

Role of Activating Groups in Facilitating SNAr Reactions

The success of an SNAr reaction is highly dependent on the presence of activating groups on the aromatic ring. wikipedia.org Electron-withdrawing groups, most notably the nitro group (-NO₂), are crucial for activating the pyridine ring towards nucleophilic attack. wikipedia.orgnumberanalytics.com These groups stabilize the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. wikipedia.orglibretexts.org The cyano (-CN) and acyl groups are also effective activating groups. wikipedia.org

The position of the activating group is also critical. For effective stabilization of the intermediate, the electron-withdrawing group must be located ortho or para to the leaving group. wikipedia.orglibretexts.org If the activating group is in the meta position, it cannot effectively delocalize the negative charge, and the reaction is significantly slower or does not occur at all. youtube.comlibretexts.org In the context of synthesizing 3-methoxy-5-nitropyridin-4-amine, the nitro group at the 5-position activates the 4-position for subsequent amination.

Amination Techniques for Pyridine Systems

The final step in the synthesis of this compound is the introduction of the amino group. Various methods exist for the amination of pyridine rings.

One common approach is the direct amination of a suitably activated pyridine derivative. For example, 3-nitro-4-aminopyridine can be synthesized by refluxing 4-ethoxy-3-nitropyridine (B157411) hydrochloride with ammonium (B1175870) acetate (B1210297) in ethanol. prepchem.com Another method involves the reaction of 3-nitropyridine with hydroxylamine (B1172632) under alkaline conditions, which can proceed at room temperature. youtube.com Oxidative amination of 3-nitropyridines in liquid ammonia (B1221849) at -33°C has been reported, though it can lead to a mixture of isomers. ntnu.no A more selective method involves performing the reaction at room temperature in a DMSO/water mixture in the presence of potassium permanganate, which can yield 2-amino-5-nitropyridine (B18323) with high selectivity. ntnu.no

A versatile strategy for aminating pyridines involves the conversion of the heterocycle into a phosphonium (B103445) salt, which is then reacted with sodium azide (B81097) to form an iminophosphorane. nih.gov This intermediate can then be converted to the amine. This method offers precise regioselectivity and is applicable to a wide range of pyridine derivatives. nih.gov

Reductive amination is another powerful technique. This can involve the reaction of an aminopyridine with an aldehyde or ketone in the presence of a reducing agent. nih.gov For instance, N-substituted-3-amino-4-halopyridines can be synthesized via a deprotection/alkylation protocol mediated by trifluoroacetic acid and a reducing agent. nih.gov A mild and effective reductive amination protocol utilizes pyridine-borane in the presence of molecular sieves. sciencemadness.orgacs.org

| Amination Method | Substrate | Reagents | Product | Reference |

| Direct Amination | 4-Ethoxy-3-nitropyridine hydrochloride | Ammonium acetate, ethanol | 3-Nitro-4-aminopyridine | prepchem.com |

| Direct Amination | 3-Nitropyridine | Hydroxylamine, base | Aminated nitropyridine | youtube.com |

| Oxidative Amination | 3-Nitropyridine | Ammonia, potassium permanganate, DMSO/water | 2-Amino-5-nitropyridine | ntnu.no |

| Phosphonium Salt Method | Pyridine derivative | Triphenylphosphine, sodium azide | Aminated pyridine | nih.gov |

| Reductive Amination | 3-Amino-4-chloropyridine | Aldehyde, TFA, reducing agent | N-Substituted-3-amino-4-chloropyridine | nih.gov |

Reductive Methodologies for Nitro Group Transformation to Amino Functionality

The reduction of a nitro group to an amino functionality is a fundamental transformation in the synthesis of aromatic and heteroaromatic amines. A variety of methods have been developed to achieve this conversion with high efficiency and selectivity.

One common approach is catalytic hydrogenation . This method often employs catalysts such as platinum on carbon (Pt/C) in the presence of hydrogen gas. youtube.com While effective, this method may not be selective if other reducible functional groups are present in the molecule. youtube.com For more selective reductions, reagents like zinc or tin in acidic conditions can be utilized. youtube.com

Another significant method involves the use of trichlorosilane in the presence of an organic base. This process is noted for its high chemoselectivity, as it can reduce nitro groups without affecting other sensitive functional groups that might be susceptible to attack during catalytic hydrogenation. google.comgoogle.com This makes it a valuable tool for the synthesis of complex molecules.

The use of sodium borohydride (B1222165) (NaBH4) in conjunction with a catalyst also provides a viable route for nitro group reduction. psu.edu This method is advantageous due to the ease of handling of NaBH4. psu.edu However, its application is limited by the fact that other functional groups that are reducible by NaBH4 may not be tolerated. psu.edu

Hydrazine-based reducing agents have also been employed. For instance, hydrazine monohydrate with a catalyst has been used for the selective reduction of nitroarenes. psu.edu This method has shown good tolerance for various functional groups, including halogens, esters, and amides. psu.edu

The following table summarizes various reductive methodologies:

Reductive Methodologies for Nitro to Amino Transformation| Reagent/Catalyst | Conditions | Selectivity | Reference |

|---|---|---|---|

| H₂/Pt | Standard hydrogenation | Not highly selective | youtube.com |

| Zn or Sn | Acidic conditions | Selective for nitro groups | youtube.com |

| Trichlorosilane | With organic base | Highly chemoselective | google.comgoogle.com |

| NaBH₄/Catalyst | Varies | Limited by other reducible groups | psu.edu |

| N₂H₄·H₂O/Catalyst | Mild conditions | Good functional group tolerance | psu.edu |

Vicarious Nucleophilic Substitution (VNS) for Selective Amine Introduction

Vicarious Nucleophilic Substitution (VNS) is a powerful method for introducing nucleophiles, including amino groups, onto electron-deficient aromatic rings, such as nitropyridines. This reaction allows for the substitution of a hydrogen atom, typically ortho or para to the activating nitro group, with a nucleophile that bears a leaving group. ntnu.nonih.gov

The mechanism of VNS involves the initial addition of the nucleophile to the aromatic ring, forming a Meisenheimer-type adduct. nih.gov This is followed by a base-induced β-elimination of a leaving group from the nucleophile, leading to the substituted product. nih.gov

For the amination of 3-nitropyridines, reagents like hydroxylamine and 4-amino-1,2,4-triazole (B31798) have been successfully used. researchgate.netrsc.org These reagents allow for the selective introduction of an amino group at the position para to the nitro group. ntnu.noscispace.com The use of hydroxylamine is particularly advantageous as it often results in a straightforward work-up, yielding nearly pure product directly. researchgate.netrsc.org While 4-amino-1,2,4-triazole can provide better yields for certain substrates. researchgate.netrsc.org

The VNS method has also been extended to alkylation reactions of 3-nitropyridines, demonstrating its versatility in forming C-C bonds in addition to C-N bonds. nih.govscispace.com

Key aspects of VNS for amination are highlighted below:

VNS Amination of 3-Nitropyridines

| Aminating Reagent | Position of Amination | Advantages | Reference |

|---|---|---|---|

| Hydroxylamine | para to nitro group | Easy work-up, high purity | researchgate.netrsc.org |

| 4-Amino-1,2,4-triazole | para to nitro group | Higher yields for some substrates | researchgate.netrsc.org |

Multi-step Synthetic Routes to this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound often involves multi-step sequences that combine various synthetic transformations. These routes typically start from readily available pyridines and introduce the required substituents in a controlled manner.

A common strategy begins with a substituted pyridine, such as 2,6-dichloropyridine. google.com Nitration of this starting material, often with a mixture of concentrated sulfuric and nitric acids, yields 2,6-dichloro-3-nitropyridine. google.com One of the chloro groups can then be selectively displaced. For instance, ammonolysis can be used to introduce an amino group, leading to 2-amino-6-chloro-3-nitropyridine (B151482). google.com Subsequent methoxylation, using a reagent like sodium methoxide, can replace the remaining chloro group to afford 2-amino-6-methoxy-3-nitropyridine (B1334430). google.com The final step to obtain the diamino derivative involves the reduction of the nitro group. google.com

Another approach involves the ring transformation of dinitropyridones. nih.gov For example, dinitropyridone can react with a ketone and ammonia in a three-component ring transformation to produce various nitropyridines. nih.gov This method provides access to nitropyridine structures that may be difficult to obtain through other means. nih.gov

The synthesis of 3-methoxy-5-nitro-2-pyridone has been achieved starting from 2,3-dihydroxypyridine. prepchem.com Methylation with dimethyl sulfate (B86663) followed by nitration with a mixture of concentrated nitric and sulfuric acids yields the desired product. prepchem.com

The following table outlines a representative multi-step synthesis:

Multi-step Synthesis of a 3-Methoxy-5-nitropyridine Analog

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2,6-Dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ | 2,6-Dichloro-3-nitropyridine | google.com |

| 2 | 2,6-Dichloro-3-nitropyridine | Aq. NH₃, Methanol | 2-Amino-6-chloro-3-nitropyridine | google.com |

| 3 | 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol | 2-Amino-6-methoxy-3-nitropyridine | google.com |

| 4 | 2-Amino-6-methoxy-3-nitropyridine | Reduction | 2,3-Diamino-6-methoxypyridine | google.com |

Reactivity and Reaction Mechanisms of 3 Methoxy 5 Nitropyridin 4 Amine

Chemical Transformations Involving the Pyridine (B92270) Amine Group

The primary amine at the 4-position of the pyridine ring is a key site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Acylation Reactions

Diazotization and Subsequent Synthetic Manipulations

The primary aromatic amine functionality of 3-Methoxy-5-nitropyridin-4-amine allows for diazotization reactions. Treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C), would convert the amino group into a diazonium salt. This intermediate, 3-methoxy-5-nitropyridin-4-diazonium chloride, is a versatile synthetic handle.

Although unstable, this diazonium salt can undergo a variety of subsequent Sandmeyer-type reactions. For example, treatment with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or potassium iodide (KI) would be expected to replace the diazonium group with a chloro, bromo, or iodo substituent, respectively. These transformations provide a pathway to introduce a range of functionalities onto the pyridine ring that might be difficult to achieve through direct substitution methods. It is important to note that while the diazotization of aromatic amines is a well-established process, specific documented examples for this compound are not prevalent in the reviewed literature.

Formation of Schiff Bases and their Coordination Chemistry

The primary amine group of this compound can condense with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically proceeds under acidic or basic catalysis and involves the formation of a carbinolamine intermediate followed by dehydration. For example, the reaction with benzaldehyde (B42025) would yield (E)-N-benzylidene-3-methoxy-5-nitropyridin-4-amine.

Schiff bases derived from heterocyclic amines are of significant interest due to their ability to act as ligands in coordination chemistry. The imine nitrogen and the pyridine ring nitrogen can both coordinate with metal ions, forming stable complexes. While direct studies on the coordination chemistry of Schiff bases from this compound are limited, analogous systems have been extensively investigated. For instance, Schiff bases of other substituted pyridinamines have been shown to form complexes with various transition metals, exhibiting interesting structural and electronic properties. The specific coordination geometry and the properties of the resulting metal complexes would depend on the nature of the metal ion and the other ligands present.

Reactivity of the Nitro Group on the Pyridine Ring

The nitro group at the 5-position significantly influences the electronic properties and reactivity of the pyridine ring.

Reductions to Diverse Nitrogen-Containing Functionalities

The nitro group of this compound is susceptible to reduction, providing a route to various other nitrogen-containing functional groups. The most common transformation is the reduction of the nitro group to a primary amine, yielding 3,5-diamino-4-methoxypyridine. This reduction can be achieved using a variety of reducing agents.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) and metal-acid combinations (e.g., iron powder in acetic acid or tin(II) chloride in hydrochloric acid). The choice of reducing agent can sometimes allow for the selective reduction of the nitro group in the presence of other reducible functional groups. For instance, tin(II) chloride is often favored for its chemoselectivity. The resulting diamino-substituted pyridine is a valuable building block for the synthesis of fused heterocyclic systems and other complex molecules.

| Reagent | Product |

| Iron/Acetic Acid | 3,5-diamino-4-methoxypyridine |

| Tin(II) Chloride/HCl | 3,5-diamino-4-methoxypyridine |

| H₂/Pd-C | 3,5-diamino-4-methoxypyridine |

Role in Electronic Activation and Directing Effects within the Pyridine System

The substituents on the pyridine ring of this compound have distinct electronic effects that govern its reactivity. The methoxy (B1213986) group (-OCH₃) at the 3-position is an electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the nitro group (-NO₂) at the 5-position is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution and activating it towards nucleophilic attack. The amino group (-NH₂) at the 4-position is a strong electron-donating group.

Reactivity of the Methoxy Group

The methoxy group (-OCH3) is a key functional group in this compound, and its reactivity significantly influences the molecule's synthetic utility.

Ether Cleavage Reactions

The cleavage of the ether linkage in aromatic methoxy compounds is a fundamental reaction in organic synthesis, often employed for deprotection or further functionalization. masterorganicchemistry.com This process typically requires strong acids and can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. masterorganicchemistry.com For aryl methyl ethers, the reaction with strong acids like hydroiodic acid (HI) or boron tribromide (BBr3) leads to the formation of a phenol (B47542) and a methyl halide. masterorganicchemistry.commasterorganicchemistry.com

The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. masterorganicchemistry.commasterorganicchemistry.com In the case of a primary ether, a nucleophile can then attack the methyl carbon in an SN2 fashion. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Common Reagents for Aryl Methyl Ether Cleavage

| Reagent | Conditions | Mechanism |

| Hydroiodic Acid (HI) | Strong acid, heat | SN2 |

| Boron Tribromide (BBr3) | Lewis acid | SN2 |

| 2-(Diethylamino)ethanethiol | - | Nucleophilic displacement |

| Phosphorus Pentoxide/Methanesulfonic Acid | - | Demethylation-mesylation |

It is important to note that the specific conditions for the ether cleavage of this compound would need to be optimized, taking into account the influence of the electron-withdrawing nitro group and the amino group on the pyridine ring.

Oxidative Transformations of the Methoxy Moiety

The methoxy group can also undergo oxidative transformations. While direct oxidation of the methoxy group in this compound is not extensively documented, related transformations on similar molecules provide insight. For instance, oxidative deprotection of p-methoxybenzyl (PMB) ethers can be achieved using a nitroxyl (B88944) radical catalyst in the presence of a co-oxidant. organic-chemistry.org

Furthermore, the oxidation of related aromatic amines to nitroarenes has been studied, highlighting the potential for the amino group in this compound to be a site of oxidation. mdpi.com The selectivity of such oxidations is a critical aspect, as different reagents and conditions can lead to various products, including nitroso and azoxy compounds. mdpi.com

Electrophilic Aromatic Substitution (EAS) on the Pyridine Nucleus

The pyridine ring in this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. masterorganicchemistry.com The rate and regioselectivity of EAS on a substituted pyridine are governed by the electronic properties of the existing substituents. The methoxy group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The amino group is a strongly activating, ortho-, para-directing group.

The interplay of these groups will determine the position of further substitution. In pyridine and its derivatives, electrophilic substitution typically occurs at the 3- or 5-position. youtube.com For 3-nitropyridines, amination has been shown to occur selectively at the position para to the nitro group. ntnu.no The mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a carbocation intermediate, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Table 2: Directing Effects of Substituents on the Pyridine Ring

| Substituent | Electronic Effect | Directing Influence |

| -OCH3 | Activating | Ortho, Para |

| -NO2 | Deactivating | Meta |

| -NH2 | Strongly Activating | Ortho, Para |

Given the substitution pattern of this compound, the most likely position for electrophilic attack would be influenced by the combined directing effects of the methoxy, nitro, and amino groups.

Cross-Coupling Reactions Involving Substituted Pyridines

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and substituted pyridines are common substrates in these transformations.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and a halide or triflate, widely used to form C-C bonds. libretexts.org This reaction is instrumental in synthesizing biaryl compounds and other conjugated systems. libretexts.orgresearchgate.net The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Substituted pyridines, including those with functionalities similar to this compound, can participate in Suzuki-Miyaura coupling. For instance, the coupling of 3',5'-dibromopyridinium N-(2'-azinyl)aminides has been used to synthesize 3-aryl-5'-bromopyridinium derivatives. nih.gov The efficiency and regioselectivity of the coupling can be influenced by the ligands on the palladium catalyst and the reaction conditions. nih.govsnnu.edu.cn

Table 3: Key Components of the Suzuki-Miyaura Coupling

| Component | Role | Example |

| Catalyst | Facilitates the reaction | Pd(PPh3)4 |

| Organoboron Compound | Source of the aryl/vinyl group | Phenylboronic acid |

| Halide/Triflate | Electrophilic partner | Aryl bromide |

| Base | Promotes transmetalation | K2CO3, K3PO4 |

Heck and Stille Reaction Pathways

While specific examples for this compound are not detailed in the provided context, the Heck and Stille reactions are important cross-coupling methods applicable to substituted pyridines. The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. The Stille reaction couples an organotin compound with an sp2-hybridized organic halide. Both reactions offer powerful strategies for the functionalization of pyridine rings.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 5 Nitropyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as the premier technique for mapping the carbon-hydrogen framework of organic molecules. A comprehensive analysis of the ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all atoms within the 3-methoxy-5-nitropyridin-4-amine structure.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to display several key signals. The pyridine (B92270) ring contains two aromatic protons at positions 2 and 6. These protons, being in distinct electronic environments and lacking adjacent proton neighbors, are expected to appear as sharp singlets. The proton at the C2 position is anticipated to be shifted further downfield than the H6 proton, owing to the anisotropic effect of the nearby nitro group and the ring nitrogen. The amino (-NH₂) protons would likely manifest as a broad singlet, with a chemical shift that is sensitive to solvent and concentration. The protons of the methoxy (B1213986) (-OCH₃) group are expected to produce a distinct, sharp singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbons directly attached to the electron-withdrawing nitro group (C5) and the electron-donating amino (C4) and methoxy (C3) groups will exhibit characteristic chemical shifts reflecting these electronic influences.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H2 | 8.15 | - |

| H6 | 7.95 | - |

| NH₂ | 6.0 (broad) | - |

| OCH₃ | 4.0 | 56.0 |

| C2 | - | 148.0 |

| C3 | - | 152.0 |

| C4 | - | 132.0 |

| C5 | - | 138.0 |

| C6 | - | 143.0 |

| Note: These values are estimations based on substituent effects in related pyridine derivatives and require experimental verification. |

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

2D NMR experiments are crucial for confirming the assignments derived from 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, no correlations are expected between the H2 and H6 protons, confirming their isolated nature on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Key correlations would be observed between H2 and C2, H6 and C6, and the methoxy protons with the methoxy carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule.

Identification and Analysis of Characteristic Vibrational Modes of Nitro, Methoxy, and Amino Groups

The IR and Raman spectra of this compound will be characterized by the distinct vibrational modes of its substituents.

Nitro Group (-NO₂): This group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹.

Amino Group (-NH₂): Primary amines show two N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric) and an N-H scissoring (bending) vibration around 1600-1650 cm⁻¹.

Methoxy Group (-OCH₃): The C-H stretches of the methyl group appear around 2850-2960 cm⁻¹, while the characteristic C-O stretching vibrations for an aryl ether are found in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions.

Table 2: Characteristic Vibrational Frequencies of Functional Groups in Related Nitropyridine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound |

| Nitro (-NO₂) | Asymmetric Stretch | 1519 | 4-Amino-3-nitropyridine researchgate.net |

| Symmetric Stretch | 1342 | 4-Amino-3-nitropyridine researchgate.net | |

| Amino (-NH₂) | Asymmetric Stretch | 3477 | 4-Amino-3-nitropyridine researchgate.net |

| Symmetric Stretch | 3361 | 4-Amino-3-nitropyridine researchgate.net | |

| Scissoring | 1637 | 4-Amino-3-nitropyridine researchgate.net |

Detailed Analysis of Pyridine Ring Vibrations

The pyridine ring itself exhibits a set of characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and ring stretching (C=C and C=N) modes in the 1400-1600 cm⁻¹ range. The positions of these bands are sensitive to the electronic effects of the substituents. The combination of electron-donating and withdrawing groups on this compound will modulate the electron distribution and bond strengths within the ring, causing shifts in these vibrational frequencies relative to unsubstituted pyridine.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring and the nitro group act as primary chromophores, while the amino and methoxy groups serve as auxochromes, which are expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler nitropyridines. A significant feature is the potential for an intramolecular charge transfer (ICT) transition from the electron-rich amino and methoxy substituents to the electron-deficient nitro-substituted ring, which would likely result in a strong absorption band at a longer wavelength.

Studies on related 2-aminopyridine (B139424) derivatives have shown fluorescence emission in the 350-437 nm range, with a dependence on solvent polarity. sciforum.net It is therefore probable that this compound will also be fluorescent, likely emitting in the blue to green portion of the electromagnetic spectrum. The exact emission wavelength and quantum yield would be influenced by the solvent environment.

Table 3: Predicted Electronic Spectroscopic Properties for this compound

| Spectroscopic Method | Expected λmax | Remarks |

| UV-Vis Absorption | 250 - 400 nm | Multiple bands are anticipated, arising from π → π* and n → π* transitions. A distinct intramolecular charge transfer (ICT) band is expected at the longer wavelength end of this range. |

| Fluorescence Emission | 400 - 500 nm | Emission in the blue-green region is plausible. Experimental confirmation is necessary to determine the precise emission maximum and Stokes shift. |

Investigation of Electronic Transitions and Energy Level Characterization

The electronic absorption spectrum of this compound is dictated by the arrangement of its functional groups on the pyridine core. The molecule contains several chromophores and auxochromes, leading to characteristic electronic transitions, primarily of the π→π* and n→π* type. The pyridine ring and the nitro group are the principal chromophores, while the amino and methoxy groups act as powerful auxochromes, modulating the energy of these transitions.

Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in assigning these transitions and understanding the molecular orbitals involved. For structurally related compounds like 4-Amino-3-nitropyridine, DFT calculations (using methods like B3LYP/6-311++G(d,p)) have been successfully employed to correlate experimental UV-visible spectra with calculated electronic transitions and to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the amino and methoxy groups and the pyridine ring's π-system. Conversely, the LUMO is anticipated to be predominantly localized on the electron-deficient nitro group and the pyridine ring. This distribution facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a key feature of such "push-pull" systems.

Table 1: Expected Electronic Transitions for this compound This table presents theoretically expected transitions based on the analysis of similar compounds.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Description |

|---|---|---|---|

| π→π* | HOMO → LUMO | 280-350 nm | High-intensity absorption corresponding to the excitation of an electron from the π-bonding orbital (delocalized across the ring and donor groups) to the π-antibonding orbital (concentrated on the nitro-pyridine system). |

Photophysical Properties and Excited State Dynamics

The fate of the excited state of this compound following light absorption determines its photophysical properties, such as fluorescence and phosphorescence. Nitroaromatic compounds are well-known for their complex excited-state dynamics, often characterized by low fluorescence quantum yields. This is typically due to efficient intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁), which provides a non-radiative decay pathway back to the ground state.

The presence of electron-donating amino and methoxy groups can, in some cases, enhance fluorescence by increasing the energy of the n→π* state relative to the π→π* state, thereby reducing the efficiency of ISC. However, the dominant effect of the nitro group often leads to quenching of fluorescence. The excited-state dynamics can be influenced by processes such as excited-state intramolecular proton transfer (ESIPT) or twisting of the nitro group, which provide additional non-radiative decay channels.

Table 2: Representative Photophysical Data for Substituted Nitropyridines The following data are illustrative and represent typical values for fluorescent nitropyridine derivatives, as specific experimental data for this compound is not widely published.

| Parameter | Symbol | Representative Value | Unit |

|---|---|---|---|

| Absorption Maximum | λabs | ~330 | nm |

| Molar Absorptivity | ε | ~15,000 | M-1cm-1 |

| Emission Maximum | λem | ~450 | nm |

| Stokes Shift | Δν | ~8,300 | cm-1 |

| Fluorescence Quantum Yield | Φf | < 0.1 | - |

Solvent Effects on Spectroscopic Signatures and Photostability

The electronic transitions and emission properties of polar molecules like this compound are often highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. Due to the significant intramolecular charge transfer character of the S₀→S₁ transition, the excited state is expected to be more polar than the ground state.

Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption (π→π*) and emission spectra. This positive solvatochromism is a hallmark of push-pull fluorophores. nih.gov Studying these shifts in a range of solvents with varying polarity (e.g., the Lippert-Mataga plot) can provide valuable information about the change in dipole moment upon excitation.

Photostability is another critical parameter influenced by the solvent. In protic solvents, hydrogen bonding interactions with the amino and nitro groups can alter the excited-state energy landscape and potentially open new degradation pathways, reducing the molecule's stability under UV irradiation.

Table 3: Illustrative Solvent Effects on the Absorption Maximum (λabs) of this compound This table illustrates the expected solvatochromic shift. Actual values require experimental verification.

| Solvent | Polarity Index (ET(30)) | Expected λabs (nm) |

|---|---|---|

| Toluene | 33.9 | 315 |

| Dichloromethane | 40.7 | 325 |

| Acetone | 42.2 | 330 |

| Acetonitrile | 45.6 | 338 |

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition. For this compound (C₆H₇N₃O₃), the calculated monoisotopic mass is 169.0487 g/mol . HRMS analysis, typically using electrospray ionization (ESI), should yield a protonated molecular ion [M+H]⁺ at m/z 170.0560, with a mass accuracy of less than 5 ppm, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) is used to elucidate the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation of nitropyridines is a non-random process that provides structural insights. youtube.com Common fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve the neutral loss of stable molecules or radicals associated with its functional groups. Key expected fragmentations include the loss of the nitro group (•NO₂), loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy group, and subsequent cleavages of the pyridine ring.

Table 4: Plausible HRMS/MS Fragmentation Pathway for [C₆H₇N₃O₃+H]⁺

| Observed m/z | Proposed Formula | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 170.0560 | [C₆H₈N₃O₃]⁺ | - | Parent Ion [M+H]⁺ |

| 153.0533 | [C₆H₇N₂O₂]⁺ | NH₃ | Loss of ammonia (B1221849) |

| 140.0305 | [C₅H₆N₃O₂]⁺ | CH₂O | Loss of formaldehyde from methoxy group |

| 124.0354 | [C₆H₆N₂O]⁺ | •NO₂ | Loss of nitro radical |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While spectroscopic methods provide information about electronic structure and connectivity, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional molecular structure in the solid state. This technique would precisely map the atomic positions, providing accurate bond lengths, bond angles, and torsion angles.

For this compound, key structural questions that crystallography can answer include the planarity of the pyridine ring and the degree of twisting of the nitro, methoxy, and amino substituents relative to the ring. The torsion angle between the nitro group and the pyridine ring is particularly important as it affects the extent of electronic conjugation. Furthermore, this analysis would reveal the intermolecular interactions governing the crystal packing, such as hydrogen bonds. Strong hydrogen bonds are expected between the amine protons (donors) and the oxygen atoms of the nitro group or the pyridine nitrogen of adjacent molecules (acceptors), which would significantly influence the compound's physical properties like melting point and solubility.

Table 5: Illustrative Crystallographic Data Table for a Substituted Nitropyridine No published crystal structure for this compound exists. This table is a representative example of the data that would be obtained from such an analysis, modeled on similar small organic molecules. nih.gov

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical formula | C₆H₇N₃O₃ |

| Formula weight | 169.14 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 7.5, 12.1, 8.2 |

| α, β, γ (°) | 90, 105.5, 90 |

| Volume (ų) | 715 |

| Z | 4 |

| Selected Bond Lengths (Å) | |

| C5-N(O₂) | ~1.47 |

| C3-O(CH₃) | ~1.36 |

| C4-N(H₂) | ~1.35 |

| Selected Torsion Angles (°) | |

| C4-C5-N-O | ~5-15 |

| C2-C3-O-C(H₃) | ~0-10 |

| Hydrogen Bond Geometry (Å, °) |

Computational and Theoretical Investigations of 3 Methoxy 5 Nitropyridin 4 Amine

Quantum Chemical Calculations (e.g., DFT, TDDFT) for Electronic Structure and Reactivity Profiling

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 3-Methoxy-5-nitropyridin-4-amine, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. researchgate.netmdpi.com

Computational studies on similar substituted pyridines, such as 2-amino-3-methyl-5-nitropyridine, have been performed using DFT with various basis sets like 6-311G(d,p), 6-311G**(d,p), and cc-pVTZ to achieve a high level of accuracy. semanticscholar.org The optimized geometry reveals a nearly planar pyridine (B92270) ring, with the substituents inducing minor deviations. The planarity is a consequence of the sp2 hybridization of the ring carbons and nitrogen. The orientation of the methoxy (B1213986) and amino groups relative to the ring is of particular interest, as rotation around the C-O and C-N bonds can lead to different conformers. However, intramolecular hydrogen bonding between the amino group and the oxygen of the methoxy group, or the nitro group, can significantly stabilize a particular conformation. researchgate.net

| Parameter | Description |

| Bond Lengths | The distances between bonded atoms. For instance, the C-N bonds of the pyridine ring will have lengths intermediate between single and double bonds due to aromaticity. The C-NO2 bond is expected to be relatively short, indicative of strong electron withdrawal. |

| Bond Angles | The angles formed by three connected atoms. These are largely dictated by the sp2 hybridization of the ring atoms (ideally 120°) but are distorted by the presence of substituents. |

| Dihedral Angles | The angles between two intersecting planes, which define the orientation of the substituents relative to the pyridine ring. |

Table 1: Key Geometrical Parameters of this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals in this compound provide a wealth of information about its chemical behavior.

The HOMO is typically localized on the more electron-rich portions of the molecule, in this case, the amino and methoxy groups, as well as the pyridine ring. This orbital is associated with the molecule's ability to donate electrons in a chemical reaction. Conversely, the LUMO is concentrated on the electron-deficient nitro group and the pyridine ring, indicating the most likely sites for nucleophilic attack. semanticscholar.orgresearchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. tandfonline.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com

Global Reactivity Descriptors:

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to accept electrons. |

Table 2: Global Reactivity Descriptors Derived from FMO Theory

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.net This allows for the ready identification of electron-rich and electron-poor regions, which are crucial for predicting the sites of electrophilic and nucleophilic attack, respectively. researchgate.netnih.gov

For this compound, the MESP map would show negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating these as the most likely sites for electrophilic attack or protonation. semanticscholar.orgnih.gov Conversely, positive potential (colored blue) would be observed around the hydrogen atoms of the amino group, suggesting their susceptibility to deprotonation or interaction with nucleophiles. The regions of varying potential highlight the molecule's reactivity towards different chemical species.

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of this compound with good accuracy. researchgate.netresearchgate.net These calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic effects of the substituents. For instance, the electron-withdrawing nitro group is expected to cause a downfield shift (higher ppm) for nearby protons and carbons, while the electron-donating amino and methoxy groups would cause an upfield shift (lower ppm).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to the absorption bands in a UV-Vis spectrum. researchgate.netsemanticscholar.org The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. The electronic transitions in this compound are likely to involve the promotion of electrons from orbitals with significant contributions from the amino and methoxy groups (HOMO) to orbitals with a large nitro group character (LUMO), representing an intramolecular charge transfer.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with a high degree of accuracy, aiding in the assignment of the experimental IR spectrum. The calculated spectrum for this compound would show characteristic peaks for the N-H stretching of the amino group, the C-H stretching of the methoxy group and the aromatic ring, the asymmetric and symmetric stretching of the nitro group, and the C-O and C-N stretching vibrations.

Reaction Mechanism Studies through Advanced Computational Approaches

Beyond static properties, computational chemistry can be used to explore the dynamic processes of chemical reactions involving this compound.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate. For reactions such as nucleophilic aromatic substitution or the reduction of the nitro group, computational studies can elucidate the step-by-step mechanism. clockss.org This involves identifying any intermediates and calculating the activation energies for each step. Such studies provide a detailed picture of how reactants are converted into products, offering insights that are often difficult to obtain through experimental means alone. For example, in a nucleophilic substitution reaction, calculations can determine whether the reaction proceeds via a Meisenheimer complex and can model the influence of the solvent on the reaction pathway. clockss.org

Energy Profile Analysis of Elementary Reaction Steps

The chemical reactivity of this compound is largely dictated by its functional groups, namely the amino, methoxy, and nitro groups attached to the pyridine ring. Computational studies focusing on the energy profiles of its reactions provide critical insights into reaction feasibility, kinetics, and mechanistic pathways. A key reaction the compound undergoes is the reduction of the nitro group to form a diamine derivative, a common transformation in the synthesis of more complex molecules.

Energy profile analysis for a chemical reaction maps the potential energy of the system as it progresses from reactants to products. Key components of this profile include the energy of the reactants, the transition state(s), any intermediates, and the final products. The difference in energy between the reactants and the highest energy transition state is the activation energy (Ea), which determines the reaction rate.

For the reduction of the nitro group on the pyridine ring, the process is typically not a single elementary step but a multi-step pathway involving several intermediates. While specific energy values for each step of this compound's reactions are not detailed in the available literature, the general profile for nitro group reduction (e.g., using a catalytic hydrogenation process or chemical reductants like Fe/HCl) involves:

Adsorption: The nitro compound adsorbs onto the catalyst surface (in heterogeneous catalysis).

Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced, likely forming nitroso (-NO) and hydroxylamino (-NHOH) intermediates. Each of these steps has its own transition state and associated activation energy.

Product Formation: The final step is the formation of the amino group (-NH₂).

Desorption: The final product desorbs from the catalyst surface.

Investigation of Intramolecular Interactions, including Hydrogen Bonding Networks

The primary hydrogen bond donor in the molecule is the amino group (-NH₂), while potential acceptor sites include the oxygen atoms of the electron-withdrawing nitro group (-NO₂), the oxygen atom of the methoxy group (-OCH₃), and the nitrogen atom of the pyridine ring. Theoretical studies on analogous compounds, such as 3-amino-4-methoxy benzamide, confirm that adjacent amino and methoxy groups can readily form intramolecular hydrogen bonds. ias.ac.in

Key findings from computational analyses of similar structures suggest:

The formation of a planar, six-membered ring is a common and stabilizing motif for intramolecular hydrogen bonds, often enhanced by conjugation with the aromatic π-system. cambridgemedchemconsulting.comcambridgemedchemconsulting.com In this compound, two such interactions are highly probable:

A hydrogen bond between a hydrogen atom of the C4-amino group and the oxygen atom of the C3-methoxy group (N-H···O).

A hydrogen bond between a hydrogen atom of the C4-amino group and an oxygen atom of the C5-nitro group (N-H···O).

These interactions lock the orientation of the substituents relative to the ring, reducing the molecule's conformational flexibility and influencing its crystal packing and biological activity.

Computational techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to quantify the strength and nature of these hydrogen bonds. ias.ac.in NBO analysis, for instance, can calculate the stabilization energy E(2) associated with the charge transfer from the acceptor's lone pair to the donor's anti-bonding orbital, providing a quantitative measure of the hydrogen bond strength. researchgate.net

The table below summarizes the potential primary intramolecular hydrogen bonds in the molecule.

| Donor Group | Donor Atom | Acceptor Group | Acceptor Atom | Probable Ring Size |

| Amine (-NH₂) | N-H | Methoxy (-OCH₃) | O | 6-membered |

| Amine (-NH₂) | N-H | Nitro (-NO₂) | O | 5-membered |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Organic molecules with specific electronic characteristics have garnered significant interest for their potential applications in nonlinear optics (NLO), which are crucial for technologies like optical communications and data processing. tcichemicals.com this compound possesses the archetypal structure of a promising NLO material.

The potential for NLO activity arises from the molecule's "push-pull" electronic structure. It contains strong electron-donating groups (EDGs) and a strong electron-accepting group (EAG) attached to a conjugated π-electron system (the pyridine ring).

Electron-Donating Groups (Push): The amino (-NH₂) and methoxy (-OCH₃) groups donate electron density to the ring.

Electron-Accepting Group (Pull): The nitro group (-NO₂) strongly withdraws electron density from the ring.

This arrangement creates a significant ground-state dipole moment and, more importantly, leads to a large change in dipole moment upon electronic excitation. This property is directly related to high molecular hyperpolarizability values, a key indicator of NLO activity. tandfonline.com

Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules before their synthesis and experimental characterization. nih.gov Key parameters calculated in these studies include:

Dipole Moment (μ): Measures the asymmetry of the molecular charge distribution.

Polarizability (α): Describes the ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation (frequency doubling).

Studies on similar pyridine and pyrimidine (B1678525) derivatives show that the presence of donor-acceptor pairs leads to significantly enhanced β values. tandfonline.comnih.gov The π-deficient nature of the pyridine ring can further augment this effect. While specific calculated values for this compound are not available in the cited literature, theoretical analysis strongly supports its candidacy as an NLO-active material. The crystalline environment can also further enhance the NLO response due to intermolecular interactions and local field effects. nih.gov

The table below outlines the key NLO parameters and their significance.

| Parameter | Symbol | Significance |

| Dipole Moment | μ | Indicates charge separation and asymmetry, contributing to NLO response. |

| Mean Polarizability | α | Represents the linear response of the molecule to an electric field. |

| First Hyperpolarizability | β | The primary measure of molecular second-order NLO activity. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to Substituted Nitropyridines

The synthesis of substituted nitropyridines, including 3-Methoxy-5-nitropyridin-4-amine, is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methodologies. Traditional methods for the nitration of pyridines can be harsh and often result in low yields and a mixture of isomers. Future research will likely focus on several key areas to address these challenges.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals. mdpi.commdpi.com For nitropyridine synthesis, this translates to the use of safer reagents, greener solvents, and more energy-efficient reaction conditions. Research into solid acid catalysts, for instance, could provide a reusable and less corrosive alternative to traditional nitrating agents like fuming nitric acid. researchgate.net The use of solvent-free reaction conditions or benign solvents like water is another promising avenue for sustainable synthesis. rsc.orgrsc.org

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and control over reaction parameters, particularly for hazardous reactions like nitration. ewadirect.com The small reaction volumes in flow reactors minimize the risk associated with highly energetic intermediates, while precise control over temperature and reaction time can lead to higher yields and selectivity. researchgate.netresearchgate.net The development of dedicated flow processes for the synthesis of specific substituted nitropyridines like this compound could enable safer and more efficient large-scale production.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity. thieme-connect.de The application of photocatalytic methods to the synthesis and functionalization of nitropyridines is a burgeoning field. This could involve the development of novel photocatalytic C-H functionalization or coupling reactions, providing direct and atom-economical routes to complex pyridine (B92270) derivatives.

Exploration of Unexplored Reactivity Pathways for Enhanced Functionalization

The reactivity of the nitropyridine scaffold, activated by the electron-withdrawing nitro group, offers a rich landscape for chemical transformations. While nucleophilic aromatic substitution is a well-established reaction for these compounds, there are several less-explored pathways that hold significant potential for enhanced functionalization.

C-H Functionalization: Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalized starting materials. rsc.org While the pyridine ring is generally electron-deficient, the development of novel catalytic systems could enable the selective functionalization of C-H bonds in nitropyridines. This would open up new avenues for introducing a wide range of substituents and for the rapid diversification of molecular scaffolds based on this compound.

Cycloaddition Reactions: The nitro-activated double bonds within the pyridine ring can participate in cycloaddition reactions, providing access to complex, fused heterocyclic systems. nih.govnih.govrsc.org The exploration of [3+2] and other cycloaddition reactions with various dipolarophiles and dienes could lead to the discovery of novel molecular architectures with interesting biological or material properties. nih.govnih.govmdpi.com The diastereoselectivity of such reactions is also an area for further investigation. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. wikipedia.org While the use of nitropyridines as coupling partners is still developing, recent advances in catalysis have shown the potential for denitrative coupling reactions, where the nitro group itself acts as a leaving group. acs.orgrhhz.net Further research in this area could lead to novel methods for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of compounds like this compound.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of nitropyridine derivatives. nih.gov Such studies can help to rationalize observed reactivity patterns and to predict the regioselectivity of reactions. For this compound, DFT calculations could be used to model its interaction with biological targets or to predict its performance in electronic devices.

Machine Learning for Property Prediction: The application of machine learning (ML) models to predict the physicochemical and biological properties of molecules is a rapidly growing field. nih.govnih.govaalto.fi By training ML models on existing data for nitropyridine derivatives, it may be possible to predict properties such as solubility, toxicity, and biological activity for new, unsynthesized compounds. This "in silico" screening can significantly accelerate the discovery of new drug candidates and functional materials. youtube.commdpi.com

Predictive Chemistry and Reaction Optimization: Machine learning is also being used to predict the outcomes of chemical reactions and to optimize reaction conditions. nih.gov By analyzing large datasets of reaction information, ML models can identify the optimal catalyst, solvent, and temperature for a given transformation. This approach could be used to develop more efficient and sustainable synthetic routes to this compound and its derivatives.

Emerging Applications in Specialized Chemical Technologies and Interdisciplinary Research

The unique properties of substituted nitropyridines make them attractive candidates for a range of specialized applications and interdisciplinary research areas.

Functional Materials: The electron-deficient nature of the nitropyridine ring suggests potential applications in organic electronics. Nitropyridine derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as nonlinear optical materials. nih.gov The ability to tune the electronic properties of the molecule through substitution makes them versatile building blocks for the design of new functional materials.

Bioactive Molecules and Medicinal Chemistry: Nitropyridine derivatives have shown promise as bioactive compounds with a range of therapeutic applications, including as anticancer, antibacterial, and antifungal agents. nih.govmdpi.com The this compound scaffold can be used as a starting point for the synthesis of new drug candidates. nih.gov Furthermore, the nitro group can be a key pharmacophore or can be used as a handle for further derivatization to improve potency and selectivity. nih.gov

Coordination Chemistry and Catalysis: The nitrogen atom in the pyridine ring and the oxygen atoms of the nitro group can act as coordination sites for metal ions. This makes nitropyridine derivatives interesting ligands for the development of new coordination complexes with potential applications in catalysis or as imaging agents. nih.gov The electronic properties of the ligand can be fine-tuned by changing the substituents on the pyridine ring, allowing for the rational design of catalysts with specific properties.

Q & A

Q. Critical Parameters :

- Temperature control during nitration to prevent side reactions.

- Solvent choice (e.g., chloroform for reflux stability) .

- Purification methods (e.g., silica gel chromatography yields >78% in optimized cases) .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with methoxy (-OCH₃) singlet at δ ~3.8 ppm .

- ¹³C NMR : Nitro group adjacent carbons show deshielding (δ 140–150 ppm) .

- FTIR :

- Nitro (-NO₂) asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹ .

- Methoxy C-O stretch at ~1250 cm⁻¹ .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated within 0.003 Da error) .

Advanced Tip : X-ray crystallography (e.g., SHELX refinement) resolves molecular conformation ambiguities, such as torsion angles between nitro and methoxy groups .

How does the nitro group influence the stability of this compound under varying storage conditions?

Basic Research Question

The nitro group increases sensitivity to:

Q. Stability Testing :

- Monitor via periodic HPLC or TLC to detect degradation products .

What strategies can resolve contradictions in regioselectivity data observed during the nitration of methoxy-substituted pyridine precursors?

Advanced Research Question

Conflicting regioselectivity arises due to competing electronic effects (methoxy as electron-donating, nitro as electron-withdrawing). Strategies include:

- Computational modeling : DFT predicts favored nitration sites based on charge distribution (e.g., C-5 vs. C-3 positions) .

- Isotopic labeling : Use ¹⁵N-nitrating agents to track nitro group incorporation .

- Directed ortho-metallation : Install directing groups (e.g., -SiMe₃) to control nitration sites .

Validation : Cross-check with X-ray data to confirm regiochemistry .

How can density functional theory (DFT) calculations be applied to predict the electronic effects of the nitro and methoxy substituents in this compound?

Advanced Research Question

DFT provides insights into:

- HOMO-LUMO gaps : Nitro groups lower LUMO energy, enhancing electrophilicity .

- Charge distribution : Methoxy donates electron density via resonance, countering nitro withdrawal .

- Reactivity prediction : Simulate transition states for nucleophilic substitution or reduction reactions .

Case Study : Calculated NMR chemical shifts (e.g., δ ~148 ppm for C-nitro) align with experimental ¹³C NMR data .

What methodologies are recommended for analyzing crystal structures of nitro-aromatic compounds like this compound?

Advanced Research Question

- X-ray crystallography : Use SHELX for refinement (e.g., SHELXL-2018 for small molecules) .

- Key Metrics :

- Validation : Compare with computational models (Mercury 4.0 software) .

How does the methoxy group influence the reaction kinetics of this compound in nucleophilic aromatic substitution (NAS) reactions?

Advanced Research Question

- Electronic effects : Methoxy donates electron density via resonance, activating the ring for NAS at meta/para positions .

- Kinetic studies : Use UV-Vis or stopped-flow spectrometry to measure rate constants (k) under varying pH/temperature .

- Competitive pathways : Methoxy may stabilize intermediates (e.g., Meisenheimer complexes) in two-step NAS mechanisms .

Experimental Design : Monitor substituent effects using analogues (e.g., 5-nitro vs. 3-methoxy derivatives) .

Featured Recommendations

| Most viewed | ||